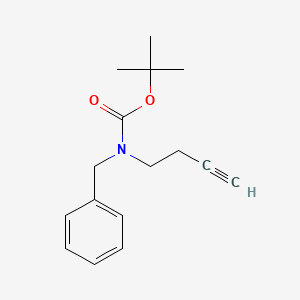![molecular formula C20H18N2 B12554157 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile CAS No. 185543-19-5](/img/structure/B12554157.png)
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is an organic compound with the molecular formula C20H18N2. It contains 20 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms . This compound is known for its unique structure, which includes a diphenylmethylidene group attached to an aminohepta-4,6-dienenitrile backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile typically involves the reaction of diphenylmethanone with an appropriate amine under specific conditions. For example, one method involves the reaction of diphenylmethanone with glycine ethyl ester hydrochloride in the presence of a catalyst such as p-toluenesulfonic acid and a base like diisopropylethylamine. The reaction is carried out in a solvent like toluene at elevated temperatures (around 90°C) for an extended period (approximately 18 hours), resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl N-(diphenylmethylene)glycinate: A similar compound with a different backbone structure.
N-(Diphenylmethylene)glycine ethyl ester: Another related compound with similar functional groups.
Uniqueness
2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
185543-19-5 |
|---|---|
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
2-(benzhydrylideneamino)hepta-4,6-dienenitrile |
InChI |
InChI=1S/C20H18N2/c1-2-3-6-15-19(16-21)22-20(17-11-7-4-8-12-17)18-13-9-5-10-14-18/h2-14,19H,1,15H2 |
InChI-Schlüssel |
XXCWWWAQAOINKO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCC(C#N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


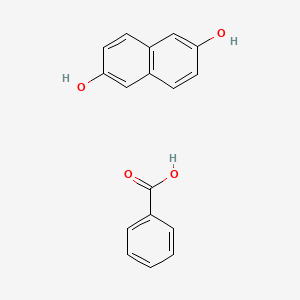
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
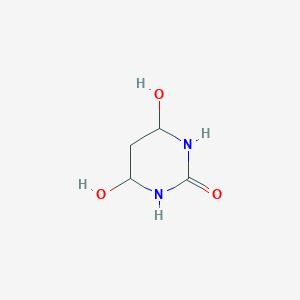
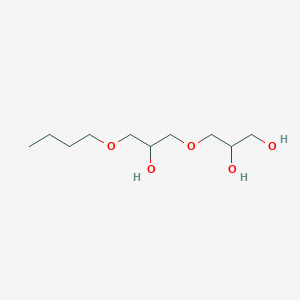
![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
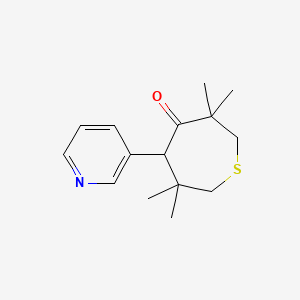
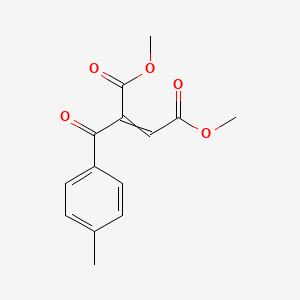
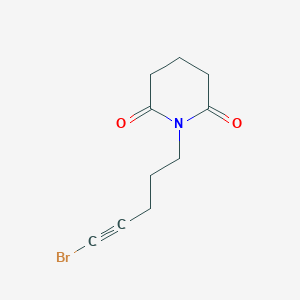

![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)
